molecular formula C8H11N2O3P B2867597 Methyl 5-dimethylphosphorylpyrazine-2-carboxylate CAS No. 2551120-61-5

Methyl 5-dimethylphosphorylpyrazine-2-carboxylate

Cat. No. B2867597
CAS RN: 2551120-61-5
M. Wt: 214.161
InChI Key: HWDPCFPLWMHTJR-UHFFFAOYSA-N
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Description

Methyl 5-dimethylphosphorylpyrazine-2-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MDPC is a pyrazine derivative that has a phosphoryl group and a methyl ester group attached to its structure.

Mechanism of Action

The mechanism of action of Methyl 5-dimethylphosphorylpyrazine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2, which is involved in the production of prostaglandins, which play a role in inflammation. Additionally, Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for various applications. However, there are also some limitations to using Methyl 5-dimethylphosphorylpyrazine-2-carboxylate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully explore its potential applications. Additionally, the safety and toxicity of Methyl 5-dimethylphosphorylpyrazine-2-carboxylate have not been extensively studied, and caution should be exercised when working with this compound.

Future Directions

There are several future directions for research on Methyl 5-dimethylphosphorylpyrazine-2-carboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Additionally, Methyl 5-dimethylphosphorylpyrazine-2-carboxylate's anti-inflammatory and anti-microbial properties make it a promising candidate for the development of new anti-inflammatory and anti-microbial drugs. Further research is needed to fully explore its potential applications in these areas.

Synthesis Methods

Methyl 5-dimethylphosphorylpyrazine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 5-dimethylphosphorylpyrazine-2-carboxylic acid with methanol and thionyl chloride, or the reaction of 5-dimethylphosphorylpyrazine-2-carboxylic acid with trimethylsilyldiazomethane. The latter method is preferred due to its higher yield and simplicity.

Scientific Research Applications

Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, Methyl 5-dimethylphosphorylpyrazine-2-carboxylate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Its anti-microbial properties have also been studied, and it has been found to inhibit the growth of various pathogenic bacteria.

properties

IUPAC Name

methyl 5-dimethylphosphorylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-13-8(11)6-4-10-7(5-9-6)14(2,3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDPCFPLWMHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate

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